(4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying the compound’s melting point, boiling point, solubility, density, and other physical properties. Its chemical properties like acidity, basicity, reactivity with other compounds are also analyzed .Scientific Research Applications
Synthesis and Chemical Properties
Benzazepines, including compounds like (4S,5R)-4-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, are notable for their complex heterocyclic structures, which present significant interest in synthetic organic chemistry. Research has focused on developing efficient synthetic routes for these compounds due to their relevance in pharmacological studies. One approach involves the condensation of o-phenylenediamines with various electrophilic reagents, highlighting the versatility of benzazepines as scaffolds for drug development (Ibrahim, 2011).
Biological Activity and Pharmacological Potential
The pharmacological interest in benzazepines derives from their diverse biological activities, including interactions with neurotransmitter systems, implications for neuropharmacology, and potential therapeutic applications. For instance, certain benzazepines have been evaluated for their effects on dopamine receptors, suggesting a mechanism through which they might influence cognitive processes and potentially offer benefits in the treatment of disorders related to neurotransmitter dysfunction (Braszko, 2010).
Additionally, the structural flexibility of benzazepines allows for the exploration of their potential as candidates for anticancer therapy. The review by Bie et al. (2017) discusses the anti-cancer effects of baicalein, a flavonoid with a structure related to the benzazepine scaffold, on hepatocellular carcinoma, illustrating the potential of structurally related compounds in oncological research (Bie et al., 2017).
Environmental Impact and Fate
Research has also extended into the environmental presence and impact of benzodiazepines and related compounds. For example, a study on the occurrence, fate, and transformation of benzodiazepines in water treatment highlights the emerging concern of these compounds as environmental contaminants. This research underscores the need for understanding the environmental behavior of pharmaceuticals, including benzazepines, to assess their ecological impact and inform water treatment practices (Kosjek et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4S,5R)-4-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N.ClH/c1-13-17(15-8-3-2-4-9-15)16-10-6-5-7-14(16)11-12-18-13;/h2-10,13,17-18H,11-12H2,1H3;1H/t13-,17+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAMOVDBAKXUEP-OZIFAFRSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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